molecular formula C13H20 B13822243 (1,1-Diethylpropyl)benzene CAS No. 4170-07-4

(1,1-Diethylpropyl)benzene

Cat. No.: B13822243
CAS No.: 4170-07-4
M. Wt: 176.30 g/mol
InChI Key: WLVNEALRNQEPMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethylpropyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-1,1-diethylpropane in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:

C6H6+C5H11ClAlCl3C6H5C5H11+HCl\text{C}_6\text{H}_6 + \text{C}_5\text{H}_{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_5\text{H}_{11} + \text{HCl} C6​H6​+C5​H11​ClAlCl3​​C6​H5​C5​H11​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1,1-Diethylpropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1,1-Diethylpropyl)benzene has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Diethylpropyl)benzene in chemical reactions involves the interaction of its benzene ring and the 1,1-diethylpropyl group with various reagents. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the 1,1-diethylpropyl group can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

    (1,1-Dimethylpropyl)benzene:

    Isopropylbenzene (Cumene): A simpler alkylbenzene with an isopropyl group.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring.

Uniqueness: (1,1-Diethylpropyl)benzene is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the 1,1-diethylpropyl group can lead to different steric and electronic effects compared to other alkylbenzenes, making it a valuable compound for various applications.

Properties

CAS No.

4170-07-4

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

3-ethylpentan-3-ylbenzene

InChI

InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

WLVNEALRNQEPMS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C1=CC=CC=C1

Origin of Product

United States

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